

4-Phenylpentan-1-ol chemical structure and properties

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Compound of Interest

Compound Name: 4-Phenylpentan-1-ol

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An In-depth Technical Guide to 4-Phenylpentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of **4-Phenylpentan-1-ol**. The information is curated for professionals in research and development, with a focus on data accuracy and experimental context.

Chemical Structure and Identification

4-Phenylpentan-1-ol is an aromatic alcohol with a phenyl group attached to the fourth carbon of a pentanol chain. This structure gives rise to a chiral center at the C4 position, meaning it can exist as two enantiomers, (R)-**4-phenylpentan-1-ol** and (S)-**4-phenylpentan-1-ol**.

Chemical Structure:

Caption: Proposed synthetic workflow for **4-Phenylpentan-1-ol**.

Experimental Protocol for a Related Compound (Synthesis of 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one):

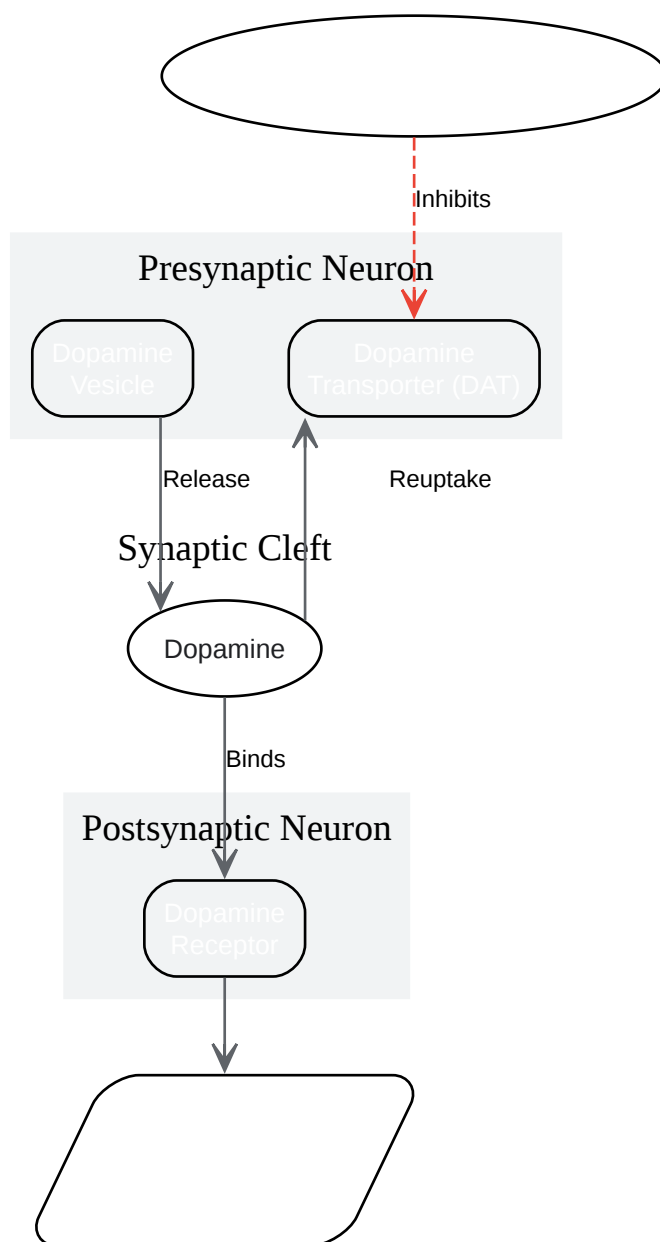
A general route for a related compound involves the Friedel-Crafts acylation of a substituted benzene with valeroyl chloride, followed by bromination and subsequent reaction with

pyrrolidine. [1] This highlights a potential strategy for creating a phenylpentanone scaffold which could then be reduced to the corresponding alcohol.

Biological Activity and Drug Development Potential

There is a significant lack of direct research on the biological activity and drug development applications of **4-phenylpentan-1-ol**. However, related structures have been investigated for their pharmacological properties. For instance, analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) have been shown to be potent inhibitors of the dopamine (DAT) and norepinephrine (NET) transporters, with potential applications in the treatment of substance abuse. [1] Signaling Pathway Involvement (Hypothetical):

Given the activity of related compounds on monoamine transporters, a hypothetical signaling pathway involvement for a derivative of **4-phenylpentan-1-ol** could be visualized as follows. This is a generalized representation and has not been experimentally validated for **4-phenylpentan-1-ol** itself.



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Caption: Hypothetical inhibition of dopamine reuptake.

Conclusion

4-Phenylpentan-1-ol is a chiral aromatic alcohol with limited characterization in the scientific literature. While its precise experimental properties and biological activities remain largely unexplored, its structural similarity to pharmacologically active compounds suggests potential for future investigation in drug discovery and development. Further research is warranted to

synthesize and characterize this compound and to evaluate its biological profile. This guide serves as a foundational resource for such future endeavors.

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References

- 1. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Phone: (601) 213-4426

Email: info@benchchem.com